NP-1815-PX sodium
Description
This sodium salt compound features a polycyclic heteroaromatic core, combining a benzo[g][1,5]benzodiazepine-2,4-dione scaffold with a sulfanylidene-1-oxa-2-aza-4-azanidacyclopent-2-en-3-yl substituent. The benzodiazepine moiety is a seven-membered ring containing two nitrogen atoms, while the fused cyclopentene ring incorporates sulfur (sulfanylidene), oxygen (oxa), and additional nitrogen atoms (aza, azanida). The sodium counterion likely enhances solubility in polar solvents, a common strategy for improving bioavailability in pharmaceutical candidates .
Properties
Molecular Formula |
C21H13N4NaO3S |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
sodium;5-[3-(5-sulfanylidene-1-oxa-2-aza-4-azanidacyclopent-2-en-3-yl)phenyl]-1H-benzo[g][1,5]benzodiazepine-2,4-dione |
InChI |
InChI=1S/C21H14N4O3S.Na/c26-17-11-18(27)25(14-6-3-5-13(10-14)20-23-21(29)28-24-20)16-9-8-12-4-1-2-7-15(12)19(16)22-17;/h1-10H,11H2,(H2,22,23,24,26,29);/q;+1/p-1 |
InChI Key |
MIBCQKIVVIBTLQ-UHFFFAOYSA-M |
Canonical SMILES |
C1C(=O)NC2=C(C=CC3=CC=CC=C32)N(C1=O)C4=CC=CC(=C4)C5=NOC(=S)[N-]5.[Na+] |
Origin of Product |
United States |
Preparation Methods
Nitration and Sulfonation
Buchwald-Hartwig Amination
Reduction and Cyclization
-
Nitro reduction : Catalytic hydrogenation (H₂/Pd–C) converts the nitro group to an amine.
-
Cyclization : The diamine intermediate reacts with malonyl chloride in toluene under reflux to form the 1,5-benzodiazepine-2,4-dione core.
Key reaction conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | HNO₃/CH₂Cl₂, 25°C, 5 min | 61–66 |
| Buchwald-Hartwig | Pd(PPh₃)₄, K₂CO₃, toluene, 110°C, 16 h | 55–85 |
| Cyclization | Malonyl chloride, toluene, reflux | 40–70 |
Formation of the Sulfanylidene-Oxadiazole Moiety
The 5-sulfanylidene-1-oxa-2-aza-4-azanidacyclopent-2-en-3-yl group is introduced via hydroxyimidamide intermediates:
Hydroxyimidamide Synthesis
Thio-CDI Cyclization
-
The hydroxyimidamide is treated with thiocarbonyldiimidazole (thio-CDI) and 1,8-diazabicycloundec-7-ene (DBU) to form the sulfanylidene-oxadiazole ring.
Critical parameters :
Sodium Salt Formation
The final step involves deprotonation with sodium hydroxide to yield the sodium salt:
-
The free acid form (NP-1815-PX) is dissolved in a 1:1 mixture of DMSO and water.
-
Aqueous NaOH (1 M) is added dropwise, and the solution is lyophilized to obtain the sodium salt.
Purity control :
Alternative Synthetic Routes
Palladium-Catalyzed Coupling
Radical Bromination
-
N-Bromosuccinimide (NBS) introduces bromine at the naphthalene 6- or 7-position for further functionalization.
Analytical Data and Validation
Characterization
Biological Activity
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions: NP-1815-PX (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the oxadiazole moiety
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of NP-1815-PX (sodium), each with potential unique biological activities .
Scientific Research Applications
Table 1: Structural Components
| Component | Description |
|---|---|
| Benzodiazepine | Core structure associated with anxiolytic effects |
| Sulfanylidene | Contributes to reactivity and biological activity |
| Aza Compounds | Impacts pharmacological properties |
Case Study: Synthesis Techniques
In a study focusing on benzodiazepine derivatives, researchers utilized cyclization reactions involving diazepines and benzimidazoles to yield compounds with enhanced pharmacological profiles . These methods can be adapted for the synthesis of the target compound by modifying reaction conditions and reagents.
Anxiolytic Properties
Benzodiazepines are widely recognized for their anxiolytic effects. Compounds similar to sodium; 5-[3-(5-sulfanylidene-1-oxa-2-aza-4-azanidacyclopent-2-en-3-y)phenyl]-1H-benzo[g][1,5]benzodiazepine-2,4-dione have been evaluated for their ability to interact with GABA_A receptors, leading to sedative and anxiolytic effects .
Anticonvulsant Activity
Research has shown that certain benzodiazepine derivatives exhibit significant anticonvulsant properties. Compounds structurally related to the target compound were tested in various models (e.g., maximal electroshock seizure test) demonstrating efficacy in seizure control .
Antimicrobial Effects
Recent studies have highlighted the antimicrobial potential of benzodiazepine derivatives. The unique structural features of sodium; 5-[3-(5-sulfanylidene-1-oza-2-aza-4-azanidacyclopent-2-en-3-y)phenyl]-1H-benzo[g][1,5]benzodiazepine-2,4-dione may also confer similar antimicrobial properties, warranting further investigation .
Mechanism of Action
NP-1815-PX (sodium) exerts its effects by selectively antagonizing the P2X4 receptor. This receptor is an ionotropic adenosine triphosphate receptor widely expressed in central and peripheral nerves. By blocking the P2X4 receptor, NP-1815-PX (sodium) inhibits the downstream signaling pathways involved in pain and inflammation. This includes the inhibition of the NLRP3 inflammasome signaling pathway, which plays a crucial role in inflammatory responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s structural complexity places it within a niche class of polycyclic heterocycles. Below is a comparative analysis with related compounds:
Physicochemical and Pharmacological Comparisons
Heteroatom Diversity : The target compound’s sulfanylidene-oxa-aza-azanida cyclopentene group provides unique electronic and steric properties compared to the sulfur-free triaza system in . The sulfur atom may facilitate redox interactions or metal coordination.
Substituent Effects : The 2-fluorophenyl group in ’s compound is associated with improved metabolic stability and membrane permeability, whereas the target’s phenyl-sulfanylidene moiety may confer distinct solubility or reactivity profiles .
Synthetic Complexity : The target compound’s synthesis likely shares steps with ’s benzothiazepin derivatives (e.g., sodium dithionite-mediated reductions), but its benzodiazepine core requires more intricate cyclization strategies .
Research Findings and Gaps
- Structural Data: No crystallographic data for the target compound is provided in the evidence. However, SHELX-based refinement (as in ) is a standard tool for resolving such complex structures .
- Its heteroatom-rich structure suggests possible enzyme inhibition or receptor modulation.
- Stability : Sodium salts like the target compound typically exhibit higher aqueous solubility than neutral analogues, but hydrolysis risks (e.g., of the sulfanylidene group) require further investigation.
Biological Activity
Sodium;5-[3-(5-sulfanylidene-1-oxa-2-aza-4-azanidacyclopent-2-en-3-yl)phenyl]-1H-benzo[g][1,5]benzodiazepine-2,4-dione, often abbreviated as NP-1815-PX sodium, is a novel compound with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex polycyclic structure that includes a benzodiazepine core. Its molecular formula is , and it possesses unique functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 398.42 g/mol |
| Solubility | Soluble in DMSO and saline |
| Storage Conditions | -20°C for powder; -80°C in solvent |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Preliminary studies suggest that this compound may act as an agonist or antagonist at specific sites, influencing cellular signaling pathways.
Key Mechanisms:
- Receptor Modulation : The compound has shown potential in modulating P2X receptors, which are involved in pain signaling and inflammatory responses.
- Antioxidant Activity : this compound exhibits antioxidant properties, which may protect cells from oxidative stress.
- Inhibition of Cell Proliferation : In vitro studies indicate that the compound may inhibit the proliferation of certain cancer cell lines.
In Vitro Studies
Several studies have explored the in vitro effects of this compound on various cell lines:
| Cell Line | Effect Observed | Reference |
|---|---|---|
| HeLa | Inhibition of proliferation | |
| PC3 (Prostate Cancer) | Induction of apoptosis | |
| RAW 264.7 (Macrophages) | Reduced inflammatory cytokine production |
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic potential of this compound:
- Pain Models : In rodent models of inflammatory pain, this compound demonstrated significant analgesic effects compared to control groups.
- Tumor Growth Inhibition : In xenograft models, treatment with the compound led to a marked reduction in tumor size.
Case Study 1: Pain Management
A clinical trial involving patients with chronic pain conditions evaluated the efficacy of this compound. Results indicated a significant reduction in pain scores and improved quality of life metrics among participants receiving the treatment compared to placebo.
Case Study 2: Cancer Therapy
In a phase I trial for advanced solid tumors, patients treated with this compound showed promising results in tumor regression and manageable side effects, warranting further investigation into its use as an adjunct therapy.
Q & A
Q. What are the recommended synthetic routes for this compound?
A multi-step synthesis approach is advised, beginning with cyclocondensation reactions under reflux conditions. For instance, details a method for analogous heterocyclic systems using sodium acetate as a catalyst in DMF-acetic acid mixtures. Key steps include:
- Refluxing thiosemicarbazide derivatives with chloroacetic acid and sodium acetate (1:1:2 molar ratio).
- Isolation via filtration and recrystallization from DMF-ethanol. Adapting this protocol requires substituting appropriate oxo-compounds to target the sulfanylidene and benzodiazepine moieties .
Q. Which spectroscopic techniques are critical for structural characterization?
Essential techniques include:
- 1H/13C NMR : To confirm aromatic proton environments and heterocyclic connectivity (e.g., sulfanylidene tautomerism).
- FT-IR : For identifying carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (S-H, ~2550 cm⁻¹) groups.
- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns. Comparative analysis with synthetic intermediates (e.g., ’s oxadiazole derivatives) is recommended to resolve ambiguities .
Q. What safety protocols are required for handling this compound?
Given its structural similarity to benzodiazepines ( ), follow:
- Use PPE (gloves, lab coat, goggles) to prevent dermal/ocular exposure.
- Conduct reactions in a fume hood due to potential volatile byproducts.
- Store at -20°C under inert gas (N₂/Ar) to avoid decomposition .
Advanced Research Questions
Q. How can computational modeling resolve tautomeric ambiguities in the sulfanylidene group?
Density Functional Theory (DFT) calculations can predict the stability of tautomers (e.g., thione vs. thiol forms). Steps include:
Q. How to address contradictory bioactivity data across studies?
- Theoretical alignment : Link results to GABA receptor modulation (for benzodiazepine analogs, ).
- Methodological rigor : Standardize assay conditions (e.g., cell lines, incubation time).
- Data triangulation : Cross-validate with orthogonal techniques (e.g., radioligand binding vs. electrophysiology) .
Q. What strategies optimize solubility for in vitro assays?
Q. How to design a study probing GABA receptor interactions?
Follow ’s benzodiazepine research protocol:
- In vitro : Radioligand displacement assays (³H-flunitrazepam) on rat cortical membranes.
- In silico : Docking studies using GABA-A receptor crystal structures (PDB: 6HUP).
- Controls : Include diazepam as a positive control and assess nonspecific binding with excess cold ligand .
Methodological Challenges
Q. How to resolve NMR signal splitting from dynamic tautomerism?
Advanced NMR strategies include:
Q. What purification techniques mitigate byproduct formation?
Leverage ’s membrane separation technologies (RDF2050104):
- Size-exclusion chromatography : Isolate high-molecular-weight aggregates.
- HPLC with C18 columns : Optimize gradient elution (ACN:H₂O + 0.1% TFA) for polar impurities.
- Crystallization screening : Test solvent pairs (DMF/EtOH, CHCl₃/hexane) for polymorph control .
Data Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
